molecular formula C12H5BrF2N2OS2 B2447174 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-13-4

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2447174
CAS No.: 862807-13-4
M. Wt: 375.21
InChI Key: JEGJEUOFOOGTQX-UHFFFAOYSA-N
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Description

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .

Properties

IUPAC Name

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJEUOFOOGTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .

Biological Activity

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzothiazole ring with fluorine substitutions and a thiophene carboxamide moiety, which contribute to its unique pharmacological properties.

  • Molecular Formula : C17_{17}H17_{17}BrClF2_2N3_3OS2_2
  • Molecular Weight : 496.8 g/mol
  • CAS Number : 1215839-64-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall, thereby exhibiting potential anti-tubercular activity.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results against multiple cancer cell lines. For instance, studies have reported significant cytotoxic effects against human leukemia (CCRF-CEM), breast (MCF-7), and lung cancer (NCI-H226) cell lines .
    • The mechanism involves inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Reference
CCRF-CEM (Leukemia)0.57
MCF-7 (Breast Cancer)0.65
NCI-H226 (Lung Cancer)0.92
B16-F10 (Melanoma)0.40
Target EnzymeEffectReference
DprE1Inhibition
Caspase-3Activation

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives through methods such as Knoevenagel condensation or microwave irradiation. Variations in the synthesis can lead to derivatives with altered biological activities.

Q & A

Basic: What are the standard synthetic routes for 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Precursor Preparation : Start with brominated thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) .

Amidation : React with 4,6-difluoro-1,3-benzothiazol-2-amine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
Key Optimization : Control reaction temperature (0–5°C during amidation) and use anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry and purity. For example, 1^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ 13.77 (amide NH), 8.11 (thiophene proton) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 333.8959) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Elemental Analysis : Verify C, H, N, S content .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX suite ). For example, highlights disorder resolution in brominated benzimidazoles by refining occupancy ratios.
  • Refinement : Apply anisotropic displacement parameters and resolve electron density ambiguities using Olex2 or SHELXL .
  • Validation : Cross-check with DFT-calculated bond lengths and angles (e.g., C–S bond ~1.75 Å) .

Advanced: What strategies optimize bioactivity through structural modifications?

Methodological Answer:

  • SAR Studies :
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzothiazole ring to enhance binding to kinases .
    • Heterocycle Replacement : Replace thiophene with oxazole to modulate solubility and target selectivity .
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with analogs .
    Data Contradictions : Anticancer vs. antiviral activity depends on substituent positioning. For example, 4,6-difluoro groups favor HDAC inhibition (anticancer), while sulfamoyl groups target viral proteases (antiviral) .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver-targeted activity) and control for assay conditions (e.g., serum concentration) .
  • Target Validation : Perform knock-down experiments (siRNA) or competitive binding assays to confirm mechanism .
  • Meta-Analysis : Compare IC50_{50} ranges across studies. For example, HDAC inhibition IC50_{50} values vary from 0.1–10 µM due to fluorination patterns .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69). Key interactions: Bromine forms halogen bonds with Phe152; amide group hydrogen-bonds to Asp101 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE .

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